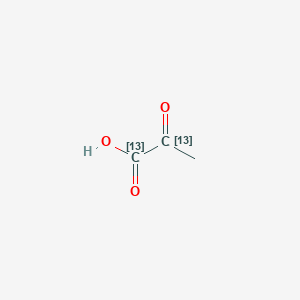

Pyruvic-1,2-13C2 acid

Beschreibung

Contextualizing Pyruvic Acid within Central Carbon Metabolism

Pyruvic acid, or pyruvate (B1213749), holds a pivotal position in the intricate network of biochemical reactions known as central carbon metabolism. nih.govmetwarebio.com As the end-product of glycolysis, the process that breaks down glucose, pyruvate stands at a metabolic crossroads. nih.govmetwarebio.comcreative-proteomics.com From this juncture, it can be directed into several key pathways essential for cellular function. In the presence of oxygen, pyruvate enters the mitochondria and is converted into acetyl-CoA, the primary fuel for the citric acid cycle (TCA cycle), which is central to aerobic respiration and the generation of ATP, the cell's main energy currency. metwarebio.commetwarebio.com

Beyond its role in energy production, pyruvate is a crucial precursor for various biosynthetic pathways. nih.govmetwarebio.com It can be converted back to carbohydrates like glucose through gluconeogenesis, transformed into the amino acid alanine, or used to synthesize fatty acids. wikipedia.org This versatility makes pyruvate a critical hub, linking the metabolism of carbohydrates, fats, and proteins. nih.govmetwarebio.com The regulation of pyruvate's metabolic fate is tightly controlled by a series of enzymes, ensuring that the cell's metabolic needs for energy and molecular building blocks are met. metwarebio.comcreative-proteomics.com

The Fundamental Principles and Applications of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to investigate the intricate workings of metabolic pathways within living organisms. maastrichtuniversity.nlyoutube.com This method involves introducing molecules that have been labeled with stable, non-radioactive isotopes, such as carbon-13 (¹³C), into a biological system. maastrichtuniversity.nl These labeled molecules, or tracers, are chemically identical to their naturally occurring counterparts but are distinguishable by their slightly higher mass. youtube.com As the organism metabolizes the tracer, the ¹³C atoms are incorporated into various downstream metabolites.

By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of the ¹³C label through different metabolic pathways. youtube.comcreative-proteomics.com This allows for the determination of metabolic flux, which is the rate at which metabolites are processed through a particular pathway. creative-proteomics.com The principle of isotopic dilution, where the labeled isotopes mix with the unlabeled ones already present in the system, provides a quantitative measure of pathway activity. creative-proteomics.com

Stable isotope tracing has found wide-ranging applications in metabolic research. maastrichtuniversity.nl It is used to study carbohydrate, fat, and protein metabolism in various physiological and pathological states. maastrichtuniversity.nl For instance, it can be employed to assess how exercise impacts muscle metabolism or to understand the metabolic dysregulation that occurs in diseases like cancer and diabetes. maastrichtuniversity.nlcreative-proteomics.com The ability to use multiple tracers simultaneously and to label specific atoms within a molecule provides a high level of detail, making it an invaluable tool for unraveling the complexity of cellular metabolism. creative-proteomics.comnih.gov

Rationale for Site-Specific 13C-Labeling of Pyruvic Acid for Flux Analysis

The strategic placement of ¹³C labels at specific positions within the pyruvate molecule, such as in Pyruvic-1,2-¹³C2 acid, provides a more detailed and nuanced understanding of metabolic fluxes. Different metabolic pathways utilize pyruvate in distinct ways, leading to unique patterns of ¹³C incorporation into downstream metabolites depending on the initial labeling pattern of the pyruvate tracer.

For example, when pyruvate is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase, the carbon atom at the C-1 position is lost as carbon dioxide. acs.org Therefore, if a tracer labeled only at the C-1 position (Pyruvic-1-¹³C acid) is used, the ¹³C label will not be incorporated into metabolites of the TCA cycle. acs.orgnih.gov However, if a tracer like Pyruvic-1,2-¹³C2 acid is used, the ¹³C label at the C-2 position will be retained in acetyl-CoA and subsequently incorporated into TCA cycle intermediates. This allows researchers to specifically probe the activity of the pyruvate dehydrogenase complex.

Conversely, the enzyme pyruvate carboxylase converts pyruvate to oxaloacetate, a key intermediate in the TCA cycle, by adding a carbon dioxide molecule. This reaction retains the carbon backbone of pyruvate. By using specifically labeled pyruvate tracers, researchers can differentiate between the contributions of pyruvate dehydrogenase and pyruvate carboxylase to the TCA cycle, providing a more complete picture of central carbon metabolism. nih.gov This site-specific labeling approach is crucial for accurately mapping metabolic pathways and identifying shifts in metabolism associated with various physiological or disease states. shimadzu.comosti.gov

Historical Development and Evolution of Pyruvic-1,2-13C2 Acid as a Tracer

The use of stable isotopes in biological research dates back to the mid-20th century, with a 1947 symposium at the University of Wisconsin marking a significant milestone in the application of isotopes in biology and medicine. youtube.com The development of analytical techniques like mass spectrometry and NMR spectroscopy was instrumental in enabling the widespread use of stable isotope tracers. youtube.com

Initially, research often utilized uniformly labeled substrates, where all carbon atoms were replaced with ¹³C. While useful, this approach provided a more general overview of metabolic pathways. The evolution of synthetic chemistry techniques allowed for the creation of site-specifically labeled compounds, offering a more refined tool for metabolic investigation.

The application of ¹³C-labeled pyruvate, including Pyruvic-1,2-¹³C2 acid, has become increasingly sophisticated. A significant advancement has been the development of hyperpolarization techniques, which dramatically increase the sensitivity of NMR spectroscopy for detecting ¹³C-labeled metabolites in real-time. sigmaaldrich.comismrm.org This has enabled non-invasive imaging of metabolic fluxes in vivo, providing unprecedented insights into tissue metabolism in both preclinical and clinical research. ismrm.orgnih.gov Studies have utilized hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to investigate mitochondrial metabolism and the effects of therapeutic agents on metabolic pathways. nih.gov The ability to synthesize and utilize specifically labeled tracers like Pyruvic-1,2-¹³C2 acid continues to drive progress in understanding complex metabolic networks. nih.govisotope.com

Overview of Research Domains Benefitting from this compound Applications

The application of Pyruvic-1,2-¹³C2 acid and other specifically labeled pyruvate tracers has had a significant impact across numerous research domains.

| Research Domain | Application of this compound |

| Cancer Metabolism | Investigating the Warburg effect, where cancer cells exhibit altered glucose metabolism. Tracing the fate of pyruvate helps to understand how tumors fuel their growth and to evaluate the efficacy of therapies that target metabolic pathways. creative-proteomics.comsigmaaldrich.com |

| Cardiovascular Research | Studying cardiac energy metabolism in health and disease. For example, it can be used to assess metabolic changes in the heart during ischemia or heart failure. physiology.org |

| Neuroscience | Elucidating brain energy metabolism and neurotransmitter synthesis. Pyruvate is a key substrate for brain metabolism, and tracers can help understand metabolic dysfunction in neurodegenerative diseases. |

| Diabetes and Metabolic Disorders | Examining the regulation of glucose homeostasis and insulin (B600854) action. Pyruvic acid tracers can shed light on the metabolic defects underlying type 2 diabetes. maastrichtuniversity.nl |

| Microbiology and Biotechnology | Analyzing the central carbon metabolism of microorganisms to optimize the production of biofuels and other valuable chemicals. creative-proteomics.complos.org |

| Drug Development | Assessing the mechanism of action and metabolic effects of new drug candidates. nih.gov |

| Plant Biology | Investigating photosynthetic and respiratory metabolism in plants. frontiersin.org |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

754966-21-7 |

|---|---|

Molekularformel |

C3H4O3 |

Molekulargewicht |

90.047 g/mol |

IUPAC-Name |

2-oxo(1,2-13C2)propanoic acid |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1,3+1 |

InChI-Schlüssel |

LCTONWCANYUPML-SUEIGJEOSA-N |

Isomerische SMILES |

C[13C](=O)[13C](=O)O |

Kanonische SMILES |

CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis and Characterization of Pyruvic 1,2 13c2 Acid

Synthetic Routes for Controlled 13C-Enrichment at C1 and C2 Positions

The synthesis of Pyruvic-1,2-13C2 acid can be accomplished through both enzymatic and chemical methodologies, each offering distinct advantages for achieving high isotopic enrichment at the desired C1 and C2 positions.

Enzymatic synthesis provides a highly specific and environmentally benign route to labeled compounds. One approach involves microbial fermentation, where genetically modified organisms, such as specific strains of Escherichia coli, are cultured on media containing labeled precursors. smolecule.com These organisms can be engineered to preferentially incorporate carbon-13 into specific metabolic intermediates. For instance, providing [1,2-13C2]glucose as a substrate can lead to the formation of [1,2-13C2]pyruvate through the glycolytic pathway. nih.gov

Another powerful enzymatic strategy utilizes immobilized enzymes to perform specific transformations, which ensures the production of sterile, pyrogen-free products and simplifies purification. nih.gov For example, a multi-enzyme system could be designed for this purpose. While demonstrated for other isotopes, the principle involves using enzymes like D-amino acid oxidase or L-alanine dehydrogenase to convert a suitably labeled precursor into pyruvic acid. nih.gov Furthermore, the reverse reaction of pyruvate (B1213749) decarboxylase, which synthesizes pyruvic acid from acetaldehyde (B116499) and carbon dioxide, could be adapted using 13C-labeled carbon dioxide to introduce the label at the C1 position. researchgate.net

Chemical synthesis offers robust and scalable methods for producing this compound. A common and effective strategy involves the reaction of a C2-labeled precursor with a C1-labeled cyanide. Specifically, [2-13C]acetic acid can be used as the starting material. google.com This acid is first converted to its corresponding acetyl bromide, which is then reacted with isotopically enriched copper(I) cyanide (Cu¹³CN). google.comgoogle.com The subsequent hydrolysis of the resulting nitrile intermediate yields pyruvic acid that is isotopically enriched at both the C1 and C2 positions. google.comgoogle.com

Another sophisticated chemical pathway involves the derivatization of pyruvic acid into a more reactive intermediate. Palladium-catalyzed procedures have been developed for the efficient synthesis of vinyl pyruvate precursors. chemrxiv.orgchemrxiv.org This method allows for the creation of labeled vinyl esters, which can then be converted to the final pyruvic acid product. chemrxiv.org The synthesis starts from labeled pyruvic acid and transforms it into the corresponding acid chloride before reacting it to form the vinyl ester, a process that has been shown to produce high raw yields of up to 90%. chemrxiv.orgd-nb.info

In enzymatic synthesis, the use of immobilized enzymes is a key strategy for ensuring high purity. nih.gov This technique prevents protein contamination of the final product and facilitates highly specific chemical transformations, which increases yield and simplifies the purification process. nih.gov For syntheses involving microbial fermentation, selecting or engineering strains that are highly efficient at incorporating the labeled substrate is crucial for achieving high isotopic enrichment. smolecule.com

| Methodology | Description | Key Precursors/Components | Advantages |

|---|---|---|---|

| Enzymatic Synthesis | Uses biological systems or isolated enzymes to catalyze the formation of the target molecule. | [1,2-13C2]glucose, 13CO2, Genetically modified E. coli, Immobilized enzymes (e.g., pyruvate decarboxylase). smolecule.comnih.govresearchgate.net | High specificity, environmentally benign, produces sterile products when using immobilized enzymes. nih.gov |

| Chemical Synthesis | Builds the molecule through controlled chemical reactions. A primary route involves cyanide addition to an acetic acid derivative. | [2-13C]acetic acid, Copper(I) [13C]cyanide (Cu13CN). google.comgoogle.com | Scalable, robust, and allows for precise control over the introduction of labels from well-defined precursors. |

Analytical Validation of Isotopic Enrichment and Positional Specificity

Once synthesized, the this compound must be rigorously analyzed to confirm that the carbon-13 isotopes are present in high purity and are located at the correct C1 and C2 positions.

High-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the specific positions of the isotopic labels. In an aqueous solution, pyruvic acid exists in equilibrium with its hydrated form, and the chemical shifts of the carbon atoms are sensitive to this state and the pH. researchgate.net

The key indicators for successful C1 and C2 labeling are:

A strong signal corresponding to the C1 carboxyl carbon, which appears in the range of 170-184 ppm. researchgate.net

A strong signal for the C2 keto carbon, observed further downfield around 190-200 ppm. researchgate.net

The definitive proof of adjacent labeling comes from the observation of homonuclear ¹³C-¹³C spin coupling. This coupling splits the signals for C1 and C2 into doublets, a phenomenon that only occurs when two ¹³C atoms are directly bonded. nih.govresearchgate.net The absence of a strong signal enhancement at the C3 methyl position (~27-29 ppm) further confirms the positional specificity. researchgate.net

An MS analysis will therefore show a prominent peak at a mass shift of M+2. sigmaaldrich.com The isotopic purity is determined by comparing the intensity of this M+2 peak to the intensities of any residual unlabeled (M+0) or singly-labeled (M+1) pyruvic acid molecules. For quantitative analysis, techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed, sometimes after derivatization of the pyruvate, to achieve high precision and accuracy. nih.gov

| Technique | Parameter Measured | Expected Result for this compound | Purpose |

|---|---|---|---|

| 13C NMR Spectroscopy | Chemical Shifts & Coupling | Signals at ~170-184 ppm (C1) and ~190-200 ppm (C2); observation of 13C-13C spin coupling (doublets). nih.govresearchgate.net | Confirms the precise location of the 13C labels at the C1 and C2 positions. |

| Mass Spectrometry (MS) | Mass Shift | A prominent peak at M+2, corresponding to the incorporation of two 13C atoms. sigmaaldrich.com | Confirms the overall isotopic enrichment and allows for the calculation of isotopic purity. |

Methodologies for Ensuring Tracer Stability and Reproducibility in Experimental Systems

The utility of Pyruvic-1,2-¹³C₂ acid as a metabolic tracer, particularly in its hyperpolarized state, is critically dependent on its stability and the reproducibility of experimental results.

Tracer Stability

While Pyruvic-1,2-¹³C₂ acid itself is a stable isotope, its hyperpolarized state is transient, with a longitudinal relaxation time (T₁) typically between 40 and 80 seconds in liquid form. stanford.edu This short lifespan necessitates rapid use after polarization. stanford.edu Methodologies to ensure stability focus on the preparation of the hyperpolarized agent.

One approach involves the use of photo-irradiation on frozen pyruvic acid to create transient radicals necessary for the dynamic nuclear polarization (DNP) process. openaccessjournals.com These radicals are thermally scavenged upon dissolution, resulting in a purely endogenous injectable solution without persistent radical compounds, which can be unstable and reactive. openaccessjournals.com Standard methods often use stable trityl radicals that may require filtration, adding a delay and a potential source of instability or contamination. openaccessjournals.com

Quality control of the final product is paramount. Automated systems measure key parameters immediately after dissolution to ensure the stability and suitability of the tracer for injection. nih.govresearchgate.net

Reproducibility in Experimental Systems

Ensuring that results are reproducible across different experiments and research sites is a major focus in the field, especially for clinical translation. researchgate.net

Standardized Procedures: The development and implementation of standard operating procedures (SOPs) for tracer preparation, polarization, and quality control are fundamental. researchgate.net This includes standardizing the composition of the precursor material and the dissolution buffer. nih.govresearchgate.net A consensus has emerged on the need for harmonized practices in MRI system setup, data acquisition protocols, image reconstruction, and data analysis to allow for the meaningful comparison and combination of data from multicenter studies. researchgate.net

Multicenter Studies and Phantoms: To formally assess reproducibility, multicenter studies have been conducted. In one such study involving healthy volunteers imaged at sites in Europe and the US, the metabolic conversion of hyperpolarized [1-¹³C]pyruvate to lactate (B86563) showed close agreement between sites. nih.govnih.gov The study calculated an intraclass correlation coefficient (ICC), a measure of reliability, of 0.83 for the kinetic rate constant (kPL) between sites, indicating high reproducibility. nih.govnih.gov

| Between-Examination ICC for kPL | 0.70 | Shows good agreement between repeated exams on the same volunteer nih.govnih.gov |

Catalyzing Phantoms: To aid in the standardization and quality control of imaging systems, catalyzing phantoms have been developed. plos.org These phantoms contain the enzyme lactate dehydrogenase (LDH) and cofactors to mimic the in vivo conversion of pyruvate to lactate in a controlled and reproducible manner. plos.org This allows for the calibration, optimization, and certification of imaging strategies before they are applied in preclinical or clinical settings, serving as a reliable reference standard. plos.org

Analytical Methodologies for 13c Tracer Metabolomics Utilizing Pyruvic 1,2 13c2 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative 13C-Labeling Analysis

NMR spectroscopy is a quantitative technique where the signal intensity is directly proportional to the number of nuclei, making it ideal for tracking the incorporation of 13C labels from Pyruvic-1,2-13C2 acid into various metabolites. The large chemical shift range of 13C NMR spectra provides excellent resolution, minimizing the peak overlap that can complicate the analysis of complex biological mixtures.

13C NMR Acquisition and Data Processing for Isotopomer Distribution Analysis

The acquisition of high-quality 13C NMR spectra is paramount for accurate isotopomer analysis. The parameters for data acquisition are carefully optimized to ensure adequate signal-to-noise for the 13C-labeled metabolites of interest. While specific parameters can vary depending on the sample and the NMR instrument, typical settings for in vivo or in vitro studies using 13C-labeled pyruvate (B1213749) tracers often involve a trade-off between temporal resolution and signal accumulation.

For dynamic studies, such as those employing hyperpolarized [2-13C]pyruvate, which shares a labeled carbon position with this compound, one-dimensional (1D) dynamic slab spectroscopy is often utilized. escholarship.org Typical acquisition parameters might include a slab thickness of 10-12 mm, 1024 data points, a spectral bandwidth of 50-300 ppm, and a temporal resolution of 3-6 seconds. escholarship.org To maximize the signal from metabolic products while minimizing the depolarization of the hyperpolarized substrate, metabolite-specific radiofrequency (RF) pulses and variable flip angle schemes can be employed. escholarship.org

For steady-state metabolomics experiments using extracts, longer acquisition times are generally feasible, allowing for higher signal-to-noise ratios. A common approach involves a 30° pulse angle with a relaxation delay (D1) and acquisition time (AQ) optimized to balance signal intensity and experimental time. For instance, an optimized set of parameters for general 13C acquisition could be AQ=1.0 s and D1=2.0 s. uchicago.edu Proton decoupling is essential during acquisition to collapse 1H-13C couplings and enhance signal-to-noise. nih.gov

Data processing is a critical step in extracting meaningful information from the raw NMR data. This typically involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. For quantitative analysis, careful integration of the relevant peaks is performed. In complex spectra, deconvolution algorithms may be necessary to separate overlapping signals and accurately determine the areas of individual isotopomer peaks. escholarship.org The analysis of 13C spin-spin coupling patterns is central to determining the distribution of isotopomers in metabolites like glutamate (B1630785), glutamine, and 4-aminobutyric acid, which can reveal kinetically distinct metabolic pools. nih.gov

Table 1: Representative 1D 13C NMR Acquisition Parameters for Metabolites Derived from 13C-Labeled Pyruvate Tracers

| Parameter | Value | Purpose |

|---|---|---|

| Pulse Angle | 30° | To excite the 13C nuclei for signal detection, balancing signal intensity and relaxation time. uchicago.edu |

| Acquisition Time (AQ) | 1.0 s | The duration of data collection for each scan, influencing spectral resolution. uchicago.edu |

| Relaxation Delay (D1) | 2.0 s | The time allowed for nuclear spins to return to equilibrium between pulses, affecting signal intensity. uchicago.edu |

| Number of Scans (NS) | Variable | The number of FIDs averaged to improve the signal-to-noise ratio. |

| Spectral Width | 50-300 ppm | The range of chemical shifts to be observed, encompassing all metabolites of interest. escholarship.org |

| Data Points | 1024 | The number of points in the digital representation of the spectrum, affecting resolution. escholarship.org |

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Carbon-Carbon Coupling Analysis

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional (2D) technique that correlates the chemical shifts of protons with their directly attached carbons. nih.gov In the context of 13C tracer studies, HSQC is highly sensitive and provides a detailed fingerprint of the labeled metabolites. The large chemical shift dispersion in the 13C dimension significantly reduces spectral overlap, aiding in the unambiguous identification of compounds in complex mixtures. nih.gov By analyzing the cross-peaks in an HSQC spectrum, one can identify the specific proton and carbon resonances of a metabolite that has incorporated the 13C label from this compound.

The Heteronuclear Multiple-Bond Correlation (HMBC) experiment is another powerful 2D technique that reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for elucidating the carbon backbone of a metabolite and for identifying quaternary carbons that are not observed in HSQC spectra. When metabolites are formed from this compound, the resulting 13C-13C couplings can complicate standard HMBC spectra. To address this, modified HMBC pulse sequences that include carbon decoupling can be used. nih.gov By analyzing the long-range correlations, it is possible to piece together the carbon skeleton and confirm the positions of the 13C labels that have been incorporated from the tracer. For example, in TCA cycle intermediates derived from [1,2-13C2]acetyl-CoA, HMBC can be used to trace the connectivity of the labeled carbons as they are distributed throughout the cycle.

Table 2: Application of 2D NMR Techniques for Analyzing Metabolites from this compound

| NMR Technique | Information Provided | Relevance to this compound Tracer Studies |

|---|---|---|

| HSQC | Correlations between directly bonded 1H and 13C nuclei. nih.gov | Provides a sensitive and well-resolved map of the 13C-labeled metabolites. Helps in the identification of labeled compounds by matching 1H and 13C chemical shifts to databases. |

| HMBC | Correlations between 1H and 13C nuclei separated by 2-3 bonds. nih.gov | Elucidates the carbon skeleton of metabolites, confirming the positions of the incorporated 13C labels. Can be used to trace the flow of the C1-C2 unit from pyruvate into larger molecules. |

The analysis of 13C-13C spin-spin coupling constants provides direct evidence of the intact incorporation of the C1-C2 unit from this compound into downstream metabolites. The magnitude of these coupling constants can also provide information about the conformation of the molecule. For example, the metabolism of [1,2-13C2]glucose (which produces [1,2-13C2]pyruvate) allows for the detailed analysis of 13C spin coupling patterns in metabolites like glutamate, revealing insights into pyruvate recycling and CO2 fixation. nih.gov

Quantitative NMR (qNMR) for Absolute Concentration of 13C-Labeled Metabolites

A key advantage of NMR spectroscopy is its inherent quantitative nature. Quantitative NMR (qNMR) methods can be employed to determine the absolute concentrations of 13C-labeled metabolites derived from this compound. This is typically achieved by comparing the integral of a metabolite's signal to that of an internal standard of known concentration.

For accurate quantification, several experimental factors must be carefully controlled. A long relaxation delay (typically 5 times the longest T1 relaxation time of the nuclei of interest) is necessary to ensure complete relaxation of the nuclear spins between pulses, which is crucial for obtaining signal intensities that are directly proportional to concentration. The choice of a suitable internal standard is also critical; it should be a compound that is chemically inert, stable, and has a resonance that does not overlap with any of the signals from the sample.

In the context of 13C-tracer studies, qNMR can be used to determine the fractional enrichment of a particular carbon position in a metabolite. This is often done by comparing the intensity of the 13C satellites in a 1H NMR spectrum (which arise from coupling to the 13C nucleus) to the central 1H-12C peak. nih.gov Alternatively, direct 13C NMR can be used, where the fractional enrichment is calculated from the relative intensities of the signals from the labeled and unlabeled species.

The absolute concentrations of labeled metabolites provide crucial data for metabolic flux analysis, allowing for the calculation of the rates of metabolic pathways. For instance, the quantification of glutamate isotopomers derived from 13C-labeled pyruvate can be used to determine the relative contributions of different substrates to acetyl-CoA production and anaplerotic fluxes into the TCA cycle. nih.gov

Table 3: Key Considerations for Quantitative NMR (qNMR) of 13C-Labeled Metabolites

| Factor | Importance for Accurate Quantification |

|---|---|

| Relaxation Delay | Must be sufficiently long (5 x T1) to allow for full relaxation of all nuclei, ensuring signal intensity is proportional to concentration. |

| Internal Standard | A compound of known concentration added to the sample for reference. It must be non-reactive and have non-overlapping signals. |

| Pulse Angle Calibration | Accurate calibration of the transmitter pulse angle is necessary for consistent excitation and reliable quantification. |

| Signal Integration | Precise integration of the relevant NMR signals is crucial for determining the relative amounts of different species. |

| Fractional Enrichment Calculation | Can be determined from either 1H NMR (satellite peaks) or direct 13C NMR by comparing labeled and unlabeled signals. nih.gov |

Q & A

Q. How is Pyruvic-1,2-13C₂ acid synthesized, and what analytical methods validate its isotopic purity?

Pyruvic-1,2-13C₂ acid is typically synthesized via enzymatic or chemical incorporation of 13C-labeled precursors. For example, isotopic labeling at positions 1 and 2 can be achieved using [1,2-13C₂]-acetate or other 13C-enriched substrates in microbial fermentation systems . Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR), where the 13C-13C coupling in the carboxyl groups produces distinct splitting patterns in spectra . Quantification requires calibration against unlabeled standards and verification of isotopic enrichment ≥99% .

Q. What are the primary applications of Pyruvic-1,2-13C₂ acid in metabolic studies?

This compound is widely used as a tracer in metabolic flux analysis (MFA) to map carbon transitions in glycolysis and the tricarboxylic acid (TCA) cycle. For instance, 13C labeling at positions 1 and 2 allows precise tracking of pyruvate dehydrogenase activity and acetyl-CoA synthesis . In cancer metabolism research, it helps quantify lactate production and oxidative phosphorylation dynamics in tumor cells .

Q. How should researchers handle isotopic dilution effects when using Pyruvic-1,2-13C₂ acid in cell culture experiments?

Isotopic dilution occurs when unlabeled endogenous metabolites dilute the 13C signal. To mitigate this:

- Use serum-free media to minimize exogenous carbon sources.

- Optimize tracer concentration (e.g., 2–5 mM for mammalian cells) to balance detection sensitivity and cytotoxicity .

- Measure intracellular pyruvate pools via quenching techniques (e.g., cold methanol extraction) and LC-MS .

Advanced Research Questions

Q. How can conflicting data arise in 13C metabolic flux analysis using Pyruvic-1,2-13C₂ acid, and how should they be resolved?

Contradictions often stem from:

- Compartmentalization : Mitochondrial vs. cytosolic pyruvate pools may exhibit divergent labeling patterns. Use subcellular fractionation or computational models to differentiate fluxes .

- Anaplerotic reactions : Unaccounted pathways (e.g., pyruvate carboxylase) can redistribute 13C labels. Supplement with [U-13C]-glutamine to trace anaplerotic contributions .

- Instrumental variability : Cross-validate LC-MS/NMR data with internal standards and replicate experiments .

Q. What experimental design considerations are critical for dynamic nuclear polarization (DNP) studies using Pyruvic-1,2-13C₂ acid?

For DNP-enhanced NMR:

- Sample formulation : Mix 13C₂-pyruvic acid with polarizing agents (e.g., trityl radicals) in a glassing matrix (e.g., glycerol/water) to achieve optimal hyperpolarization .

- Temperature control : Maintain samples at 1.4 K during polarization and rapidly dissolve to 37°C for in vivo applications.

- Kinetic modeling : Account for polarization decay (T₁ relaxation) during data acquisition to avoid overestimation of metabolic rates .

Q. How does isotopic labeling at positions 1 and 2 of pyruvate enhance resolution in branched metabolic pathway analysis?

Labeling both carbons enables discrimination between parallel pathways:

- Pyruvate → lactate : Retains 13C-13C coupling in lactate, detectable via 13C NMR.

- Pyruvate → acetyl-CoA : The 13C-1 is lost as CO₂ in the pyruvate dehydrogenase reaction, leaving 13C-2 in acetyl-CoA. This asymmetry clarifies contributions from oxidative vs. reductive metabolism (e.g., Warburg effect) .

Methodological Best Practices

Q. How should researchers address ethical and reproducibility concerns in studies involving isotopically labeled compounds?

- Ethical compliance : Disclose sourcing and handling of hazardous reagents (e.g., perfluoro-13C acids in environmental studies) per institutional safety protocols .

- Reproducibility : Document synthesis batches, storage conditions (−80°C for 13C-pyruvate), and analytical parameters (e.g., NMR pulse sequences) in supplementary materials .

- Data transparency : Share raw isotopic labeling data via repositories like MetaboLights or BioMagResBank .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.